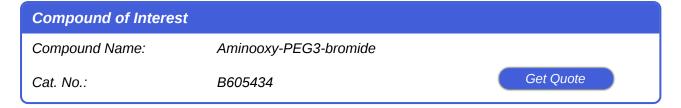


An In-depth Technical Guide to Aminooxy-PEG3-bromide: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-bromide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a reactive aminooxy group and a versatile bromide moiety separated by a three-unit polyethylene glycol (PEG) spacer, offers a powerful tool for the precise chemical modification of biomolecules and the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the structure, properties, and applications of **Aminooxy-PEG3-bromide**, with a focus on providing researchers and drug development professionals with the detailed information necessary to effectively utilize this reagent in their work.

Structure and Core Properties

Aminooxy-PEG3-bromide possesses a well-defined chemical structure that dictates its reactivity and utility. The molecule consists of three key components: an aminooxy group (H₂N-O-), a short polyethylene glycol chain with three ethylene glycol units, and a terminal bromide atom.

Chemical Structure:



The hydrophilic PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugates, which is a critical property for biological applications.[1] The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, while the aminooxy group provides a highly chemoselective handle for reaction with carbonyl compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Aminooxy-PEG3-bromide** is presented in the table below. These properties are essential for designing and executing conjugation experiments.

Property	Value	Reference
Chemical Formula	C ₈ H ₁₈ BrNO ₄	[1]
Molecular Weight	272.1 g/mol	[1]
CAS Number	1895922-73-2	[1][2]
Appearance	Varies (typically a solid or oil)	N/A
Purity	≥95% (typical)	[1]
Solubility	Soluble in water, DMSO, DMF, and DCM	[1]
Storage Conditions	-20°C, protected from moisture	[1]

Reactivity and Reaction Mechanisms

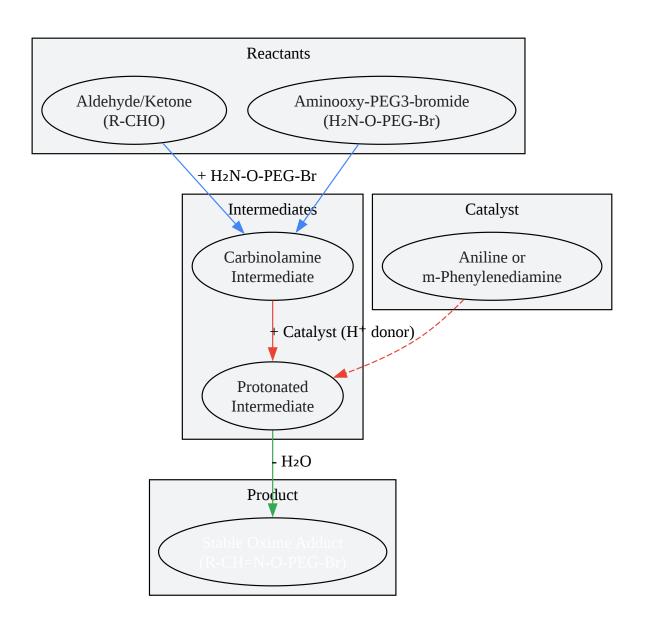
The utility of **Aminooxy-PEG3-bromide** stems from the distinct reactivity of its two functional groups.

Oxime Bond Formation

The aminooxy group reacts specifically and efficiently with aldehydes and ketones to form a highly stable oxime linkage.[3] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the stability of the resulting bond under physiological conditions.[4][5]



The formation of an oxime bond is significantly more stable than imine and hydrazone bonds. [6] The reaction is catalyzed by acidic conditions, with an optimal pH typically between 4 and 5. [7][8] However, for applications involving sensitive biomolecules that cannot tolerate low pH, the reaction can be effectively carried out at neutral pH (6.5-7.5) with the use of nucleophilic catalysts such as aniline or its derivatives (e.g., m-phenylenediamine).[6][7][9] These catalysts can accelerate the reaction rate by several orders of magnitude.[10]



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Nucleophilic Substitution

The bromide at the other end of the PEG linker is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the conjugation of the PEG linker to a wide variety of nucleophiles, such as thiols, amines, and carboxylates, after the initial oxime ligation. This dual reactivity is particularly useful in the synthesis of PROTACs, where one end of the linker is attached to a protein of interest (POI) ligand and the other to an E3 ligase ligand.[11]

Quantitative Data

The efficiency and stability of the conjugates formed using **Aminooxy-PEG3-bromide** are critical for their successful application. The following tables summarize key quantitative data related to oxime bond formation and stability.

Table 1: Reaction Kinetics of Oxime Ligation

Parameter	Condition	Value	Reference
Second-order rate constant	Uncatalyzed, neutral pH	~0.01 M ⁻¹ s ⁻¹	[7]
Rate enhancement with aniline catalyst	Neutral pH	Up to 40-fold	[7]
Rate enhancement with m-phenylenediamine	Neutral pH	Up to 120-fold (vs. uncatalyzed)	[9]

Table 2: Hydrolytic Stability of Oxime vs. Other Linkages



Linkage	Condition	Half-life (t12)	Reference
Oxime	pD 7.0	Significantly higher than hydrazones	[13]
Methylhydrazone	pD 7.0	~600-fold less stable than oxime	[13]
Acetylhydrazone	pD 7.0	~300-fold less stable than oxime	[13]
Semicarbazone	pD 7.0	~160-fold less stable than oxime	[13]

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of **Aminooxy-PEG3-bromide** in bioconjugation.

General Protocol for Protein PEGylation via Oxime Ligation

This protocol outlines the steps for conjugating **Aminooxy-PEG3-bromide** to a protein containing an aldehyde or ketone group.

Materials:

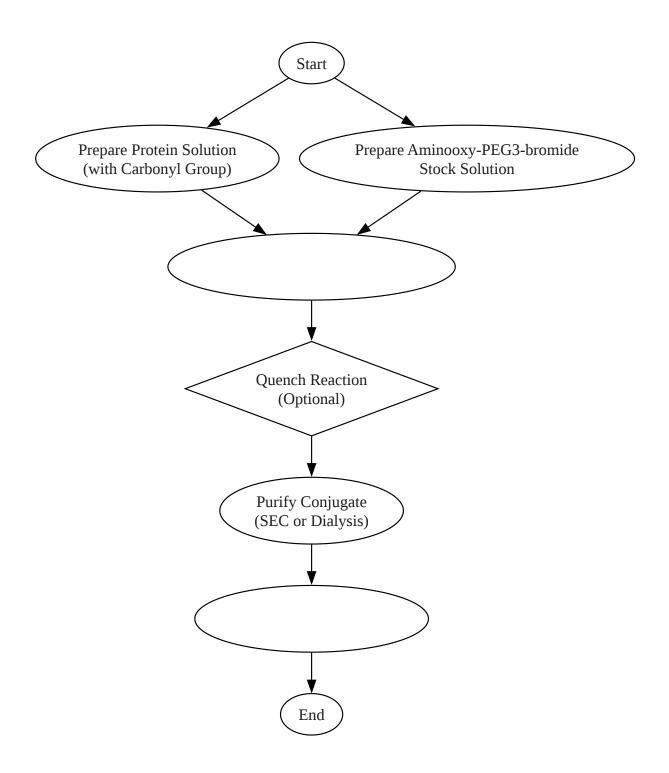
- Protein with a carbonyl group (aldehyde or ketone)
- Aminooxy-PEG3-bromide
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (for catalyzed reaction) or 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reaction)
- Catalyst (optional): Aniline or m-phenylenediamine stock solution in DMSO or water
- · Quenching reagent (optional): e.g., hydroxylamine
- Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes



Procedure:

- Protein Preparation: Dissolve the protein containing the carbonyl group in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.
- Reagent Preparation: Prepare a stock solution of **Aminooxy-PEG3-bromide** in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-100 mM.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the Aminooxy-PEG3-bromide stock solution to the protein solution.
 - If using a catalyst at neutral pH, add the catalyst to a final concentration of 10-100 mM.
 - Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
- Quenching (Optional): To stop the reaction, a small molecule containing a carbonyl or aminoxy group can be added to consume the excess reagent.
- Purification: Remove excess unreacted Aminooxy-PEG3-bromide and catalyst by sizeexclusion chromatography or dialysis against an appropriate buffer.
- Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the degree of labeling.





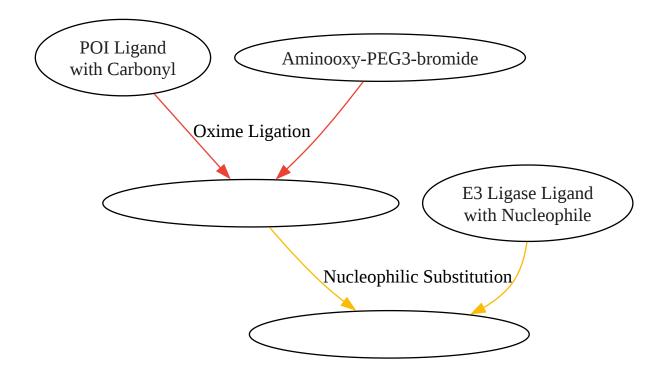
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Synthesis of PROTACs

Aminooxy-PEG3-bromide is a valuable building block for the modular synthesis of PROTACs. [11][12][14] A typical synthetic strategy involves:

- Oxime Ligation: The aminooxy group of Aminooxy-PEG3-bromide is first reacted with a ligand for the protein of interest (POI) that has been functionalized with an aldehyde or ketone.
- Nucleophilic Substitution: The bromide end of the resulting conjugate is then reacted with a nucleophilic E3 ligase ligand (e.g., containing a thiol or amine group) to complete the PROTAC synthesis.



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Safety and Handling

While a comprehensive safety data sheet (SDS) for **Aminooxy-PEG3-bromide** is not readily available in the public domain, data from related aminooxy and bromo-PEG compounds suggest that it should be handled with care. It may cause skin and eye irritation.[15][16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses,



and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Aminooxy-PEG3-bromide is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of a chemoselective aminooxy group, a flexible and solubilizing PEG spacer, and a reactive bromide moiety enables the precise and efficient construction of a wide range of bioconjugates and complex therapeutic modalities. The exceptional stability of the oxime bond formed through its reaction with carbonyls makes it a superior choice for applications requiring robust linkages in biological environments. By understanding its structure, properties, and reactivity, and by employing the appropriate experimental protocols, researchers can effectively harness the power of Aminooxy-PEG3-bromide to advance their scientific and therapeutic goals.

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